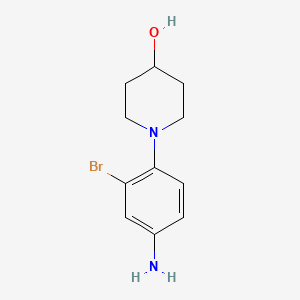

1-(4-Amino-2-bromophenyl)piperidin-4-ol

Description

Structure

2D Structure

Properties

IUPAC Name |

1-(4-amino-2-bromophenyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O/c12-10-7-8(13)1-2-11(10)14-5-3-9(15)4-6-14/h1-2,7,9,15H,3-6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBFCACYRYXGLDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=C(C=C(C=C2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategic Approaches for 1 4 Amino 2 Bromophenyl Piperidin 4 Ol

Retrosynthetic Dissections and Key Synthetic Transformations for the Chemical Compound

A retrosynthetic analysis of 1-(4-Amino-2-bromophenyl)piperidin-4-ol (I) suggests several strategic disconnections. The primary bond for disconnection is the C-N bond between the phenyl ring and the piperidine (B6355638) nitrogen. This leads to two key precursors: 4-amino-2-bromoaniline or a suitable equivalent and piperidin-4-ol (II) or a protected version thereof.

One of the most powerful and versatile methods for the formation of aryl C-N bonds is the Buchwald-Hartwig amination. wikipedia.orglibretexts.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction would involve the reaction of an aryl halide with an amine. wikipedia.org In this context, a plausible forward synthesis would involve the coupling of 1,4-dibromo-2-nitrobenzene (B110544) (III) with piperidin-4-ol (II), followed by reduction of the nitro group. Alternatively, a protected 4-aminopiperidine (B84694) derivative could be coupled with a suitable brominated aromatic precursor.

Another key transformation to consider is nucleophilic aromatic substitution (SNAr). nih.gov This approach would necessitate an activated aromatic ring, typically with strong electron-withdrawing groups ortho or para to the leaving group. For the target molecule, this could involve the reaction of 1,2-dibromo-4-nitrobenzene (B1583194) with piperidin-4-ol, where one of the bromo groups is displaced. Subsequent reduction of the nitro group would yield the desired amino functionality.

A third approach involves the initial formation of the N-phenylpiperidine core followed by functionalization of the aromatic ring. For instance, 1-phenylpiperidin-4-ol (B39638) could be subjected to bromination and nitration, followed by reduction. However, controlling the regioselectivity of these electrophilic aromatic substitution reactions can be challenging.

These disconnections highlight the importance of key transformations such as palladium-catalyzed C-N coupling, nucleophilic aromatic substitution, and functional group interconversions (e.g., nitro group reduction) in the synthesis of this compound.

Exploration of Classical and Modern Synthetic Protocols for the Core Structure of this compound

The synthesis of the this compound core can be approached through various established and contemporary methods.

Buchwald-Hartwig Amination: This is a prominent modern method for aryl C-N bond formation. wikipedia.orglibretexts.org The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. libretexts.org A potential route involves the coupling of 4-bromo-2-nitroaniline (B116644) (IV) with piperidin-4-ol (II). The reaction would be carried out in an inert solvent like toluene (B28343) or dioxane, with a palladium source such as Pd(OAc)2 or Pd2(dba)3, a suitable phosphine ligand (e.g., BINAP, XPhos), and a base like NaOtBu or Cs2CO3. The subsequent reduction of the nitro group to an amine can be achieved using standard conditions, such as catalytic hydrogenation (H2, Pd/C) or chemical reduction (e.g., SnCl2, Fe/HCl).

Nucleophilic Aromatic Substitution (SNAr): Classical SNAr reactions can also be employed. nih.gov Starting with a highly activated substrate like 2,4-dinitro-1-bromobenzene, reaction with piperidin-4-ol would readily displace the bromo group. Subsequent selective reduction of one nitro group would be a key challenge. A more direct approach might involve 1,2-dibromo-4-nitrobenzene. The increased reactivity of the bromine at C-1 due to the para-nitro group would favor substitution at this position by piperidin-4-ol. The reaction is typically carried out in a polar aprotic solvent like DMSO or DMF at elevated temperatures. The final step would be the reduction of the nitro group.

Reductive Amination: The piperidine core itself can be synthesized through reductive amination. mdpi.com For instance, a suitably protected 4-piperidone (B1582916) can be reacted with an appropriate amine, followed by reduction. mdpi.com While less direct for the target molecule, this method is crucial for creating substituted piperidine analogs. researchgate.net

A plausible synthetic sequence is outlined below:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 1,2-dibromo-4-nitrobenzene | Piperidin-4-ol, K2CO3, DMSO, 120 °C | 1-(2-bromo-4-nitrophenyl)piperidin-4-ol |

| 2 | 1-(2-bromo-4-nitrophenyl)piperidin-4-ol | Fe, NH4Cl, Ethanol (B145695)/Water, Reflux | This compound |

This table outlines a two-step synthesis starting from a commercially available brominated and nitrated benzene (B151609) derivative.

Optimization Strategies for Reaction Efficacy, Yield Enhancement, and Process Scale-Up in the Synthesis of the Chemical Compound

Optimizing the synthesis of this compound is crucial for improving efficiency and enabling larger scale production. Key areas for optimization include the C-N coupling step and the subsequent reduction.

Optimization of Buchwald-Hartwig Amination:

Catalyst and Ligand Screening: The choice of palladium precursor and phosphine ligand is critical. organic-chemistry.orgresearchgate.net A range of ligands, from simple trialkylphosphines to bulky biarylphosphines (e.g., tBuXPhos, RuPhos), should be screened to identify the most active and stable catalyst system. researchgate.net Catalyst loading can often be reduced to minimize cost without significant loss of yield. libretexts.org

Base and Solvent Selection: The strength and solubility of the base can significantly impact the reaction rate. Strong, non-nucleophilic bases like NaOtBu or K3PO4 are commonly used. The solvent choice (e.g., toluene, dioxane, THF) affects the solubility of reactants and the stability of the catalytic species.

Temperature and Reaction Time: These parameters should be carefully monitored to ensure complete conversion while minimizing the formation of side products. Microwave irradiation can sometimes be used to accelerate the reaction. researchgate.net

Optimization of Nitro Group Reduction:

Catalytic Hydrogenation: Optimizing the catalyst (Pd/C, PtO2), solvent, and hydrogen pressure can lead to cleaner and more efficient reductions.

Chemical Reduction: For large-scale synthesis, the use of inexpensive and readily available reducing agents like iron powder in the presence of an acid or ammonium (B1175870) chloride is often preferred due to cost and safety considerations. chemrxiv.org Work-up procedures need to be optimized to efficiently remove metal salts.

A data table summarizing potential optimization parameters for the Buchwald-Hartwig amination step is presented below:

| Parameter | Variations | Desired Outcome |

| Palladium Source | Pd(OAc)2, Pd2(dba)3 | High catalytic activity and stability |

| Ligand | BINAP, XPhos, RuPhos | High yield, low catalyst loading, broad functional group tolerance |

| Base | NaOtBu, Cs2CO3, K3PO4 | Efficient deprotonation of the amine, minimal side reactions |

| Solvent | Toluene, Dioxane, THF | Good solubility of reactants, compatible with reaction conditions |

| Temperature (°C) | 80-120 | Optimal reaction rate and minimal decomposition |

Stereochemical Control and Diastereoselective Synthesis of Enantiopure or Diastereomerically Enriched this compound

The target molecule, this compound, does not possess a chiral center. However, the principles of stereochemical control are vital when considering the synthesis of derivatives or analogs that may be chiral. For instance, substitution on the piperidine ring at positions other than C4 could introduce stereocenters.

Should a chiral version of this scaffold be desired, several strategies for stereochemical control can be implemented:

Chiral Pool Synthesis: Starting from a readily available chiral building block, such as a derivative of a natural amino acid or sugar, can be an effective way to introduce stereochemistry. nih.gov

Asymmetric Catalysis: Asymmetric hydrogenation of a suitable precursor, such as an enamine or a ketone, using a chiral catalyst (e.g., a Rh or Ru complex with a chiral phosphine ligand) can provide enantiomerically enriched products. nih.gov

Resolution: Racemic mixtures of chiral intermediates can be separated into their constituent enantiomers through classical resolution with a chiral acid or base, or by enzymatic resolution. nih.gov

For example, if a substituent were introduced at the 3-position of the piperidine ring, creating two stereocenters, a diastereoselective synthesis would be required. This could involve a substrate-controlled reaction where the existing stereocenter directs the stereochemical outcome of a subsequent transformation. nih.gov

Implementation of Green Chemistry Principles in the Sustainable Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound can reduce its environmental impact and improve safety and efficiency. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle. The chosen synthetic pathway should be evaluated for its atom economy.

Use of Safer Solvents and Reagents: Whenever possible, hazardous solvents should be replaced with greener alternatives such as water, ethanol, or supercritical fluids. mdpi.com For example, the use of water as a solvent in certain steps, if feasible, would be highly desirable. The use of toxic reagents should be minimized or replaced with safer alternatives.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. mdpi.com The use of microwave-assisted synthesis can sometimes reduce reaction times and energy input. researchgate.net

Catalysis: The use of catalytic reagents is inherently greener than stoichiometric reagents as they are used in small amounts and can be recycled. mdpi.com Optimizing the turnover number and recyclability of the palladium catalyst in the Buchwald-Hartwig amination would be a key green chemistry goal.

Waste Reduction: Developing processes that minimize or eliminate the formation of waste is crucial. This includes the selection of reactions that produce benign byproducts and the development of efficient purification methods that reduce solvent usage.

A table illustrating the application of green chemistry principles to the proposed synthesis is provided below:

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Prevention | Design a synthesis with fewer steps and higher yields to minimize waste. |

| Atom Economy | Favor addition and coupling reactions over eliminations and substitutions with poor atom economy. |

| Less Hazardous Chemical Syntheses | Replace hazardous reagents like SnCl2 with greener alternatives like catalytic hydrogenation for the nitro reduction. |

| Designing Safer Chemicals | The target molecule itself would be evaluated for its toxicological profile. |

| Safer Solvents & Auxiliaries | Explore the use of water, ethanol, or ionic liquids as reaction media. mdpi.com |

| Design for Energy Efficiency | Optimize reactions to run at lower temperatures or use microwave heating to reduce energy consumption. |

| Use of Renewable Feedstocks | If possible, source starting materials from renewable resources. |

| Reduce Derivatives | Avoid unnecessary protection and deprotection steps. |

| Catalysis | Utilize highly efficient and recyclable catalysts for the C-N coupling reaction. mdpi.com |

| Design for Degradation | Consider the environmental fate of the final product. |

| Real-time analysis for Pollution Prevention | Implement in-process monitoring to control and minimize byproduct formation. |

| Inherently Safer Chemistry for Accident Prevention | Choose reagents and conditions that minimize the risk of explosions, fires, and releases. |

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Elucidating Chemical Reactivity and Mechanistic Pathways of 1 4 Amino 2 Bromophenyl Piperidin 4 Ol

Investigation of Electrophilic and Nucleophilic Reaction Profiles Involving the Chemical Compound

The reactivity of 1-(4-amino-2-bromophenyl)piperidin-4-ol is characterized by the interplay of its nucleophilic and electrophilic centers. The primary amino group on the phenyl ring is a strong nucleophile, readily participating in reactions such as acylation, alkylation, and sulfonylation. For instance, treatment with acyl chlorides or anhydrides in the presence of a base would be expected to form the corresponding amide derivatives.

Conversely, the electron-rich aromatic ring, activated by the amino group, is susceptible to electrophilic aromatic substitution. However, the presence of the bromine atom and the bulky piperidinol substituent introduces steric hindrance and directs incoming electrophiles. The positions ortho and para to the amino group are electronically activated, but the existing bromine atom at one ortho position and the piperidinyl group at the other create significant steric barriers.

The hydroxyl group of the piperidinol moiety also presents a nucleophilic site, which can undergo O-alkylation, O-acylation, or oxidation to the corresponding ketone. The tertiary amine within the piperidine (B6355638) ring is another nucleophilic center, capable of reacting with strong electrophiles, potentially leading to quaternization, though this is often less favorable than reactions at the primary aniline (B41778) nitrogen.

Exploration of Radical and Organometallic Transformations of the Chemical Compound

The bromine atom on the aromatic ring is a key handle for radical and organometallic reactions. Radical dehalogenation can be initiated using radical initiators like AIBN (azobisisobutyronitrile) and a hydrogen atom source such as tributyltin hydride, replacing the bromine with a hydrogen atom.

More significantly, the bromo-substituent opens the door to a wide array of organometallic cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination are highly plausible. For these transformations, the bromine atom would typically undergo oxidative addition to a low-valent palladium complex, initiating the catalytic cycle.

Hypothetical Cross-Coupling Reactions:

| Reaction Name | Coupling Partner | Catalyst System (Example) | Expected Product |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-(4-Aryl-2-aminophenyl)piperidin-4-ol |

| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Et₃N | 1-(4-Amino-2-vinylphenyl)piperidin-4-ol derivative |

| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 1-(4-Amino-2-alkynylphenyl)piperidin-4-ol derivative |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, BINAP, NaOtBu | 1-(4-Amino-2-(N-aryl/alkyl)aminophenyl)piperidin-4-ol |

Kinetic and Thermodynamic Characterization of Reactions Involving this compound and its Derivatives

A thorough understanding of the reaction kinetics and thermodynamics is essential for optimizing reaction conditions and yields. For the various nucleophilic and electrophilic reactions, kinetic studies would involve monitoring the concentration of reactants and products over time, often using techniques like HPLC or NMR spectroscopy. This data would allow for the determination of rate laws, rate constants, and activation energies.

For instance, in the acylation of the primary amino group, the reaction rate would likely depend on the concentration of both the amine and the acylating agent, as well as the temperature and the choice of solvent. Thermodynamic analysis, through methods like calorimetry, would reveal the enthalpy and entropy changes of these reactions, indicating their feasibility and whether they are exothermic or endothermic.

Mechanistic Elucidation of Novel Reactions of the Chemical Compound Utilizing Advanced Spectroscopic and Computational Techniques

The elucidation of reaction mechanisms for novel transformations of this compound would rely on a combination of advanced spectroscopic and computational methods. In-situ monitoring of reactions using techniques like ReactIR (Infrared Spectroscopy) or process NMR can provide real-time information about the formation of intermediates and byproducts.

For example, in a complex multi-step synthesis, identifying a transient intermediate could be achieved by trapping experiments or by using low-temperature spectroscopy to increase its lifetime. Isotopic labeling studies, where a specific atom is replaced by its isotope (e.g., deuterium (B1214612) for hydrogen), can help to pinpoint which bonds are broken and formed during a reaction.

Computational chemistry, using Density Functional Theory (DFT), offers a powerful tool for modeling reaction pathways. By calculating the energies of reactants, transition states, and products, chemists can predict the most likely reaction mechanism and understand the factors that control selectivity. These computational models can simulate the electronic and steric effects of the different functional groups within the molecule, providing insights that are often difficult to obtain through experimental means alone.

Strategies for Functional Group Interconversion and Targeted Derivatization of this compound

The strategic interconversion of the functional groups in this compound is key to creating a diverse library of derivatives for various applications. A primary consideration is the protection and deprotection of the reactive amino and hydroxyl groups to achieve selective transformations.

Selective Derivatization Strategies:

| Target Functional Group | Reagent/Reaction Type | Protecting Group (if needed) | Resulting Functional Group |

| Primary Amine | Diazotization (NaNO₂, HCl) followed by Sandmeyer reaction (e.g., CuCl) | None (direct conversion) | Chloro, Cyano, etc. |

| Primary Amine | Acylation (Acetyl chloride) | Protection of hydroxyl (e.g., as a silyl (B83357) ether) | Amide |

| Hydroxyl Group | Oxidation (e.g., Swern or Dess-Martin oxidation) | Protection of amine (e.g., as a Boc-carbamate) | Ketone |

| Bromine Atom | Lithium-halogen exchange (e.g., n-BuLi) followed by quenching with an electrophile | Protection of amine and hydroxyl | Various (e.g., carboxyl, alkyl) |

The primary amino group can be converted into a wide range of other functionalities via diazotization. The resulting diazonium salt can then undergo Sandmeyer or related reactions to introduce chloro, cyano, or other groups. The hydroxyl group can be oxidized to a ketone, which then serves as a handle for further reactions like reductive amination or the Wittig reaction. The bromine atom, as previously discussed, is a versatile starting point for forming new carbon-carbon and carbon-heteroatom bonds. Careful planning of the reaction sequence and the use of appropriate protecting groups are paramount to achieving the desired targeted derivatization.

Computational Chemistry and Theoretical Characterization of 1 4 Amino 2 Bromophenyl Piperidin 4 Ol

Quantum Chemical Computations for Electronic Structure, Stability, and Reactivity Descriptors of the Chemical Compound

Quantum chemical computations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of a molecule. These calculations provide a detailed picture of the electron distribution, which governs the molecule's stability, reactivity, and intermolecular interactions. For 1-(4-Amino-2-bromophenyl)piperidin-4-ol, these methods can predict its optimized geometry and a suite of electronic descriptors.

The stability of the molecule can be inferred from its total energy and the energies of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron to a higher energy state.

From these orbital energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a quantitative basis for understanding how the molecule will interact with other chemical species, such as biological targets.

Illustrative Reactivity Descriptors for this compound (Theoretical)

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO Energy | EHOMO | Indicates electron-donating ability |

| LUMO Energy | ELUMO | Indicates electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Correlates with chemical stability |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released upon gaining an electron |

| Global Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution |

| Global Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates reactivity |

| Electronegativity (χ) | (I + A) / 2 | Measures the power to attract electrons |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies electrophilic nature |

Note: The values in this table are illustrative representations of what quantum chemical calculations would yield.

Molecular Dynamics Simulations and Comprehensive Conformational Analysis of this compound

While quantum calculations describe the static electronic state, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering a view of conformational changes, flexibility, and interactions with the surrounding environment, such as water. nih.gov

For this compound, a key area of interest is the conformational preference of the piperidine (B6355638) ring. The piperidine ring typically adopts a low-energy chair conformation to minimize steric and torsional strain. However, other conformers like boat and twist-boat are also possible. The bulky 4-amino-2-bromophenyl substituent at the N1 position and the hydroxyl group at the C4 position will significantly influence the conformational equilibrium.

A comprehensive conformational analysis via MD simulations would involve:

System Setup: Placing the molecule in a simulation box, typically filled with explicit water molecules to mimic physiological conditions.

Simulation: Running the simulation for a sufficient duration (nanoseconds to microseconds) to allow the molecule to explore its conformational space.

Analysis: Analyzing the resulting trajectory to identify the most stable conformers, the energy barriers between them, and the flexibility of different parts of the molecule.

Studies on structurally related compounds, such as 4-(4-chlorophenyl)piperidin-4-ol, have shown that the piperidine ring adopts a chair conformation where the bulky phenyl group occupies an equatorial position to minimize steric hindrance, while the hydroxyl group is axial. researchgate.net A similar preference would be expected for this compound, though the N-aryl substitution introduces additional rotational freedom that MD simulations can clarify.

Development of Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Models for Analogues of the Chemical Compound

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are cornerstones of medicinal chemistry, aiming to correlate a molecule's chemical structure with its biological activity. nih.gov These models are built using a dataset of structurally similar compounds (analogues) with known activities.

For analogues of this compound, a QSAR model could be developed to predict the biological activity (e.g., binding affinity to a target protein) based on calculated molecular descriptors. nih.gov The process involves:

Data Collection: Assembling a series of analogues where specific parts of the molecule are varied (e.g., different substitutions on the phenyl ring or modifications to the piperidine scaffold).

Descriptor Calculation: Computing a wide range of descriptors for each analogue, including electronic (from quantum mechanics), steric, and hydrophobic parameters.

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to create a mathematical equation that links the descriptors to the observed activity. nih.gov

Validation: Testing the model's predictive power on a set of compounds not used in its creation. nih.gov

A resulting QSAR equation might look like: Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

This model would allow researchers to understand which properties are crucial for activity and to design new, more potent compounds based on the this compound scaffold.

Illustrative Descriptors for a QSAR Model

| Descriptor Class | Example Descriptors | Potential Influence on Activity |

|---|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | Electrostatic interactions, reactivity with target |

| Steric | Molecular volume, Surface area, Molar refractivity | Shape complementarity with binding site |

| Hydrophobic | LogP (partition coefficient) | Membrane permeability, hydrophobic interactions |

Predictive Modeling of Spectroscopic Signatures and Intermolecular Interactions for the Chemical Compound

Computational methods can predict various spectroscopic properties, which can aid in the characterization of a newly synthesized compound. Time-dependent DFT (TD-DFT) can be used to calculate the UV-Vis absorption spectrum, predicting the wavelengths of maximum absorption (λmax) that arise from electronic transitions. bsu.by Similarly, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be computed, helping to identify characteristic functional group vibrations. The chemical shifts for ¹H and ¹³C NMR spectroscopy can also be predicted, providing a theoretical spectrum that can be compared with experimental data for structure verification.

Modeling intermolecular interactions is crucial for understanding how this compound might bind to a biological target. The molecule possesses several key features for interaction:

Hydrogen Bond Donors: The amino (-NH₂) and hydroxyl (-OH) groups.

Hydrogen Bond Acceptors: The nitrogen atom of the amino group, the oxygen of the hydroxyl group, and the piperidine nitrogen.

Aromatic System: The bromophenyl ring can participate in π-π stacking or cation-π interactions.

Halogen Atom: The bromine atom can potentially form halogen bonds.

Molecular docking simulations can be used to predict the preferred binding pose of the compound within the active site of a target protein, providing a visual and energetic assessment of these key intermolecular interactions.

In Silico High-Throughput Screening and Computational Lead Optimization Strategies for this compound Scaffolds

The this compound structure can serve as a core scaffold for discovering new lead compounds. In silico (computational) high-throughput screening (HTS) allows for the rapid evaluation of vast virtual libraries of compounds derived from this scaffold. nih.govnih.gov This process involves docking millions of virtual compounds against a target of interest and ranking them based on their predicted binding affinity. nih.gov This approach is significantly faster and more cost-effective than experimental HTS. nih.gov

Following the identification of initial "hits" from screening, computational lead optimization strategies are employed to refine their properties. nih.govnih.gov This iterative process uses the insights gained from SAR and QSAR models to guide chemical modifications. For a scaffold like this compound, optimization might involve:

Modifying substituents on the phenyl ring to enhance potency or selectivity.

Altering the piperidine core to improve pharmacokinetic properties.

Replacing functional groups to reduce potential metabolic liabilities.

This computational-driven cycle of design, prediction, and analysis accelerates the journey from a basic scaffold to a viable drug candidate. nih.gov

Acknowledgment of Data Unavailability

Extensive searches for scientific literature and data pertaining to the chemical compound This compound have been conducted. These searches aimed to retrieve specific information regarding its pharmacological and biological properties as outlined in the requested article structure.

Despite a thorough review of available scientific databases and publications, no specific research data was found for "this compound" corresponding to the following areas:

In Vitro Receptor Binding Affinity and Enzyme Inhibition Potency

Cellular Mechanistic Studies and Signaling Pathway Modulation

Preclinical Pharmacodynamics and Pharmacokinetics Assessments in Relevant Animal Models

Mechanistic Toxicology and Identification of Molecular Targets

Structure-Based Drug Design and Ligand-Target Interaction Analysis for its Derivatives

The absence of this information in the public domain prevents the generation of a detailed, evidence-based article that strictly adheres to the provided outline and focuses solely on the specified compound. Creating content for the requested sections without supporting data would involve speculation and would not meet the required standards of scientific accuracy.

Therefore, it is not possible to provide the requested article on "Pharmacological and Biological Investigations of this compound and its Analogs in Preclinical Research" at this time due to the lack of available research findings for this specific chemical entity.

Advanced Analytical Methodologies for Research and Development of 1 4 Amino 2 Bromophenyl Piperidin 4 Ol

Sophisticated Chromatographic Techniques for Separation, Isolation, and Purification in Research Samples

The separation and purification of 1-(4-Amino-2-bromophenyl)piperidin-4-ol from reaction mixtures and biological matrices rely heavily on advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a cornerstone method for the analysis and purification of aromatic amines and piperidine (B6355638) derivatives. mdpi.comnih.gov

For routine analysis and purification, reversed-phase HPLC is commonly employed. A typical system might utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol. shimadzu.com The retention time of the compound can be modulated by adjusting the pH of the mobile phase and the gradient of the organic solvent.

Given that this compound possesses a chiral center at the C4 position of the piperidine ring, the separation of its enantiomers is crucial. Chiral HPLC, utilizing chiral stationary phases (CSPs), is the method of choice for this purpose. mdpi.comnih.gov Cellulose-based CSPs, for instance, have been shown to be effective in resolving racemic mixtures of similar piperidine derivatives. nih.gov The choice of mobile phase, often a mixture of a nonpolar solvent like heptane (B126788) with a polar modifier like ethanol (B145695) or isopropanol, is critical for achieving optimal enantiomeric separation. mdpi.com

In some research applications, preparative HPLC is used for the isolation of larger quantities of the pure compound for further studies. This technique uses larger columns and higher flow rates to process larger sample volumes. Additionally, techniques like recrystallization can be employed as a complementary purification method for brominated aromatic compounds, often using solvents such as toluene (B28343), dichloromethane, or chloroform (B151607) in the presence of a base to remove impurities. google.comjru.edu.inyoutube.com

Interactive Data Table: Exemplary HPLC Conditions for Related Compounds

| Parameter | Condition 1: Achiral Analysis | Condition 2: Chiral Separation |

| Column | Shim-pack XR-ODSIII (150 x 2 mm) shimadzu.com | Chiralcel OD nih.gov |

| Mobile Phase | A: 10mM ammonium acetate (B1210297) (pH 3.6), B: Acetonitrile shimadzu.com | Heptane/Isopropanol mixture |

| Flow Rate | 0.20 mL/min shimadzu.com | Variable |

| Detection | UV (e.g., 254 nm) | UV or Circular Dichroism (CD) |

| Temperature | 40 ºC shimadzu.com | Ambient |

Application of Advanced Spectroscopic Methods for Rigorous Structural Elucidation and Purity Assessment in Complex Research Matrices

The unambiguous structural confirmation of this compound is achieved through a combination of advanced spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy is paramount in this regard.

¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule. For this compound, one would expect to see distinct signals for the aromatic protons on the bromophenyl ring, the protons on the piperidine ring, and the protons of the amino and hydroxyl groups. nih.govchemicalbook.com The coupling patterns and chemical shifts of the piperidine protons can help to determine the conformation of the six-membered ring. acs.orgnih.gov

¹³C NMR spectroscopy is used to identify all the unique carbon atoms in the molecule, including those in the aromatic ring and the piperidine ring. acs.org

2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish the connectivity between protons and carbons, further confirming the molecular structure.

Infrared (IR) Spectroscopy is another valuable tool for structural elucidation. It is used to identify the presence of specific functional groups. In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretching of the primary amine, the O-H stretching of the alcohol, C-H stretching of the aromatic and aliphatic parts, and C-Br stretching. acs.org

Purity assessment is often performed using HPLC with a UV detector, where the peak area of the main compound is compared to the total area of all peaks. A high-purity sample will show a single, sharp peak.

Interactive Data Table: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals for aromatic protons, piperidine ring protons (axial and equatorial), amino group protons, and hydroxyl proton. nih.govchemicalbook.com |

| ¹³C NMR | Resonances for aromatic carbons (including the carbon attached to bromine) and piperidine ring carbons. acs.org |

| IR Spectroscopy | N-H stretching vibrations (amine), O-H stretching vibration (alcohol), C-H (aromatic and aliphatic), and C-Br stretching. acs.org |

| Mass Spectrometry (HRMS) | Accurate mass measurement to confirm the elemental composition (C₁₁H₁₅BrN₂O). nih.gov |

Mass Spectrometry Techniques for Metabolite Identification and Quantitative Analysis in Preclinical Biological Studies

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for studying the metabolic fate of this compound in preclinical biological studies. nih.govnih.gov These studies are crucial for understanding how the compound is processed in the body.

For metabolite identification, high-resolution mass spectrometry (HRMS) is employed. nih.gov After incubation of the compound with liver microsomes or in whole-animal studies, samples are analyzed by LC-HRMS. The high mass accuracy of HRMS allows for the determination of the elemental composition of potential metabolites. Common metabolic pathways for compounds containing a piperidine ring include hydroxylation, oxidation, and ring opening. nih.govhmdb.ca For brominated aromatic compounds, debromination is also a possible metabolic transformation. nih.govresearchgate.net

Quantitative analysis of the parent compound and its metabolites in biological matrices is typically performed using LC-MS/MS in the multiple reaction monitoring (MRM) mode. nih.gov This technique offers high sensitivity and selectivity, allowing for the detection and quantification of analytes at very low concentrations (ng/mL or even pg/mL levels). nih.govsciex.com The method involves selecting a specific precursor ion (the molecular ion of the analyte) and one or more product ions (fragments generated by collision-induced dissociation). This specificity minimizes interference from the complex biological matrix.

Development of Bioanalytical Methods for Accurate Quantification of the Chemical Compound in In Vitro and Animal Biological Matrices

The development of robust and reliable bioanalytical methods is a prerequisite for the accurate quantification of this compound in various biological matrices such as plasma, urine, and tissue homogenates. These methods are essential for pharmacokinetic and toxicokinetic studies.

LC-MS/MS is the gold standard for the quantitative bioanalysis of small molecules. nih.govwaters.com A typical bioanalytical method development process involves:

Sample Preparation: This is a critical step to remove interfering substances from the biological matrix. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE). For aromatic amines, SPE can be particularly effective. nih.gov

Chromatographic Separation: Optimization of the HPLC conditions (column, mobile phase, flow rate, and gradient) to achieve good separation of the analyte from endogenous matrix components and any potential metabolites.

Mass Spectrometric Detection: Fine-tuning of the MS parameters, including the selection of precursor and product ions for MRM, to maximize sensitivity and selectivity.

Method Validation: The developed method must be rigorously validated according to regulatory guidelines. This includes assessing its linearity, accuracy, precision, selectivity, recovery, and stability in the biological matrix. nih.gov

The limit of quantification (LOQ) is a key parameter, and for many applications, it needs to be in the low ng/mL range. nih.gov

Implementation of Automated and High-Throughput Analytical Platforms for Research Screening of the Chemical Compound

In modern drug discovery, there is a constant need to screen large numbers of compounds for their biological activity and other properties. Automated and high-throughput analytical platforms play a crucial role in this process. nih.govamerigoscientific.com

For the research screening of this compound and its analogs, high-throughput screening (HTS) assays can be employed. amerigoscientific.compharmaron.com These assays are typically performed in 96-well or 384-well plates and are often automated using robotic liquid handling systems. pharmaron.comyoutube.com The readouts for these assays can be diverse, including fluorescence, luminescence, or absorbance, depending on the biological target being investigated.

Fully automated platforms can integrate chemical synthesis, purification, and biological testing. nih.gov This allows for the rapid generation of structure-activity relationship (SAR) data, which is essential for optimizing the properties of a lead compound. For example, an automated system could synthesize a library of derivatives of this compound, purify them using automated HPLC, and then screen them in a panel of biological assays. astellas.com This integrated approach significantly accelerates the drug discovery process. nih.gov

Prospective Applications and Emerging Research Frontiers of 1 4 Amino 2 Bromophenyl Piperidin 4 Ol

Potential Utilization in Advanced Materials Science and Polymer Chemistry

The presence of the reactive amino and bromo groups on the phenyl ring, coupled with the piperidine (B6355638) structure, suggests that 1-(4-amino-2-bromophenyl)piperidin-4-ol could serve as a valuable monomer or building block in the synthesis of novel polymers and advanced materials.

Conducting Polymers: The aniline (B41778) moiety is the fundamental unit of polyaniline (PANI), a well-known conducting polymer valued for its tunable conductivity and environmental stability. frontiersin.org Research has demonstrated that functionalized anilines can be polymerized to create derivatives with tailored properties. For instance, the enzymatic oxidation of sulfonated anilines, such as 3-aminobenzenesulfonic acid (3-ABSa), using laccase can produce sulfonated polyaniline (SPANI). frontiersin.org This suggests that this compound could be polymerized, either chemically or enzymatically, to yield a novel functional polymer. The bromo- and piperidin-4-ol substituents would likely impart unique solubility, processability, and electronic characteristics to the resulting polymer, making it a candidate for applications in sensors, electronic devices, and anti-corrosion coatings.

High-Performance Polymers: The rigid aromatic structure combined with the aliphatic piperidine ring could be incorporated into polymer backbones to enhance thermal stability and mechanical properties. The amino group provides a reactive site for polymerization reactions, such as polycondensation with diacyl chlorides or diisocyanates, to form polyamides or polyureas. The bromine atom offers a site for post-polymerization modification through cross-coupling reactions, allowing for the grafting of other functional groups to fine-tune the material's properties.

Table 1: Potential Polymerization Strategies for this compound

| Polymerization Method | Reactive Site(s) | Potential Polymer Type | Potential Properties |

| Oxidative Polymerization | Amino group, Aromatic ring | Substituted Polyaniline | Electrical conductivity, Enhanced solubility, Sensor capabilities |

| Polycondensation | Amino group | Polyamide, Polyurea | High thermal stability, Mechanical strength |

| Cross-Coupling Polymerization | Bromo group, Amino group | Conjugated Polymers | Optoelectronic properties |

Exploration of the Role of the Chemical Compound in Catalysis and Supramolecular Chemistry

The structural features of this compound suggest its potential as a ligand in catalysis or as a building block in supramolecular chemistry.

Catalysis: Bromoanilines are known to participate as substrates in catalytic processes like Heck cross-coupling reactions, which are fundamental for creating carbon-carbon bonds. chemicalbook.com Furthermore, the nitrogen atom of the piperidine ring and the amino group can act as coordination sites for metal ions. This dual functionality suggests that the compound could serve as a ligand for transition metal catalysts. For example, piperidine derivatives are used in ruthenium-catalyzed hydrogenation of pyridines. nih.gov Aniline-derived diselenides have also shown catalytic antioxidant activity, mimicking the enzyme glutathione (B108866) peroxidase (GPx). nih.gov This opens the possibility of designing catalysts based on this compound for a range of organic transformations, potentially including asymmetric catalysis if a chiral version of the molecule is used.

Supramolecular Chemistry: The hydroxyl group on the piperidine ring and the amino group on the aniline ring are capable of forming strong hydrogen bonds. These interactions are crucial for the self-assembly of molecules into larger, ordered supramolecular structures. The crystal structure of the related compound, 4-(4-chlorophenyl)piperidin-4-ol, reveals a hydrogen-bonded tetrameric arrangement stabilized by O–H···N and O–H···O interactions. researchgate.net It is plausible that this compound could form similar well-defined assemblies, such as layers or networks, which could be exploited in crystal engineering and the design of functional materials with specific host-guest properties.

Investigation of Applications in Agrochemical Development and Environmental Chemistry

The bromoaniline and piperidine moieties are found in various biologically active compounds, suggesting potential applications in agriculture and considerations for environmental science.

Agrochemical Development: 4-Bromoaniline is a known intermediate in the synthesis of various agrochemicals, including herbicides, fungicides, and insecticides. ketonepharma.com The bromine substituent can enhance the biological activity and stability of these compounds. ketonepharma.com The piperidine ring is also a common scaffold in bioactive molecules. nih.gov Therefore, this compound could serve as a precursor for the synthesis of new agrochemical candidates. Its functional groups offer multiple points for chemical modification to optimize activity against specific agricultural pests or weeds. For instance, novel picolinic acid herbicides have been developed from 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds. guidechem.com

Environmental Chemistry: Aniline and its derivatives are recognized as significant environmental pollutants, often found in industrial wastewater and contaminated soil. nih.govresearchgate.net Consequently, there is considerable research into their remediation. Studies have explored methods like in-situ bioremediation using bacteria such as Rhizobium borbori and advanced oxidation processes (AOPs) to degrade aniline in contaminated groundwater. nih.govmdpi.com Given its structure, this compound would likely be classified as an aniline derivative of environmental concern. Therefore, research into its environmental fate, toxicity, and potential degradation pathways would be a necessary and important field of study. This could involve investigating its breakdown by microorganisms or its removal from water using materials like modified polystyrene. mdpi.com

Table 2: Potential Environmental Roles and Research Areas

| Area | Potential Role/Application | Relevant Research Focus |

| Agrochemicals | Precursor to new pesticides/herbicides | Synthesis and biological screening of derivatives |

| Environmental Remediation | Target pollutant for degradation studies | Bioremediation pathways, Advanced oxidation processes, Adsorption studies |

| Ecotoxicology | Assessment of environmental impact | Aquatic toxicity testing, Biodegradability assessment |

Design and Synthesis of Fluorescent Probes and Imaging Agents Based on the Chemical Compound

The development of fluorescent probes for detecting specific analytes is a burgeoning area of research, and the structure of this compound contains features that are promising for this application.

Fluorophore Scaffolding: Aromatic amines are often key components of fluorescent molecules. For example, aminopyridine has been identified as a potential scaffold for fluorescent probes due to its high quantum yield. mdpi.com The aniline portion of this compound could be chemically modified to create a fluorophore. The piperidin-4-ol and bromo substituents provide handles for attaching recognition units (for specific analytes) or for tuning the photophysical properties (e.g., emission wavelength, quantum yield).

Analyte Recognition: The amino and hydroxyl groups could act as binding sites for specific ions or molecules, leading to a change in the fluorescence signal upon binding. This is a common mechanism for "turn-on" or "turn-off" fluorescent probes. nih.gov For instance, fluorescent probes based on the BINOL framework have been synthesized for the enantioselective recognition of amino acids like arginine. nih.gov It is conceivable that derivatives of this compound could be designed to selectively detect biologically important molecules or environmentally relevant pollutants. The synthesis of such probes often involves straightforward chemical reactions to link the core scaffold to a specific recognition moiety. nih.gov

Identification of Future Research Directions and Unexplored Avenues for this compound Studies

Based on the potential applications inferred from its structural analogues, several key research directions for this compound can be identified:

Synthesis and Characterization: The first step would be the development of an efficient and scalable synthesis route for high-purity this compound, followed by a thorough characterization of its physicochemical properties.

Polymer Science Exploration: A significant research avenue would be its use as a monomer. Investigating its polymerization through various methods (oxidative, condensation) and characterizing the resulting polymers' electrical, thermal, and mechanical properties could lead to new functional materials.

Catalytic Potential: The synthesis of metal complexes using this compound as a ligand and the evaluation of their catalytic activity in key organic reactions (e.g., cross-coupling, hydrogenation) is a promising area. This could include exploring its potential in asymmetric synthesis.

Agrochemical Discovery Programs: The compound could be used as a starting material in medicinal and agrochemical chemistry programs. A library of derivatives could be synthesized by modifying the amino, bromo, and hydroxyl groups, and these new compounds could be screened for various biological activities.

Development of Sensing Platforms: A focused effort could be made to design and synthesize fluorescent probes based on this scaffold. This would involve conjugating it with different recognition units to target specific analytes like metal ions, anions, or biomolecules, and studying the resulting photophysical responses.

Environmental Fate and Toxicology: Given its aniline structure, a critical area of research would be to assess its environmental impact. This includes studies on its biodegradability, potential for bioaccumulation, and toxicity to various organisms. This research is essential to ensure its safe handling and application.

Q & A

Q. What are the optimal synthetic routes for 1-(4-Amino-2-bromophenyl)piperidin-4-ol, and how can reaction yields be improved?

The synthesis typically involves nucleophilic substitution between a brominated aryl precursor (e.g., 4-amino-2-bromobenzyl chloride) and piperidin-4-ol under basic conditions. Key steps include:

- Base selection : Sodium hydroxide or potassium carbonate facilitates deprotonation of piperidin-4-ol, enhancing nucleophilicity .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction efficiency, while ethanol or methanol may be used for salt formation (e.g., oxalate derivatives) .

- Temperature control : Reactions often proceed at 60–80°C to balance yield and purity .

Yields vary (22–75% in analogous compounds) due to steric hindrance from the bromine substituent. To improve yields, consider slow addition of reagents or microwave-assisted synthesis for faster kinetics .

Q. Which analytical techniques are critical for characterizing this compound?

- 1H NMR : Identifies substituent positions via chemical shifts. For example, the aromatic proton at C2 (bromine) appears downfield (δ 7.4–7.6 ppm), while the piperidine hydroxyl proton resonates near δ 4.5 ppm .

- Melting point analysis : Pure derivatives (e.g., oxalate salts) exhibit sharp melting points (e.g., 199–200°C for bromophenyl analogs), confirming crystallinity .

- Mass spectrometry : Validates molecular weight (calculated: 285.14 g/mol for C11H14BrN2O) and fragmentation patterns .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s biological activity, particularly in receptor binding or enzyme inhibition?

The bromine atom enhances electrophilic character, potentially increasing binding affinity to targets like dopamine D2 receptors or sphingosine kinase 1 (SK1). For example:

- SK1 inhibition : Analogous piperidin-4-ol derivatives with hydrophobic substituents (e.g., octylphenyl) show 15-fold selectivity for SK1 over SK2 due to hydrophobic pocket interactions .

- Receptor antagonism : Bromine’s steric bulk may hinder off-target binding, as seen in selective dopamine D2 antagonists (e.g., 4-bromophenyl derivatives with IC50 < 100 nM) .

Methodological approach : Conduct competitive binding assays (e.g., radioligand displacement) and molecular docking to map bromine’s role in target engagement .

Q. What strategies resolve contradictions in reported synthetic yields or spectroscopic data for brominated piperidin-4-ol derivatives?

- Yield discrepancies : Lower yields (e.g., 22% in benzofuran analogs ) may arise from competing side reactions. Use in situ FTIR or LC-MS to monitor intermediate stability.

- Spectroscopic variability : Ensure consistent sample preparation (e.g., deuterated solvent purity) and calibrate instruments with internal standards. Cross-validate NMR assignments via 2D experiments (COSY, HSQC) .

Q. How can computational modeling guide structural optimization of this compound for enhanced bioactivity?

- Docking studies : Map interactions with SK1’s active site (PDB: 3VZB) to prioritize substituents that fill hydrophobic pockets.

- QSAR models : Correlate electronic properties (e.g., Hammett σ values of substituents) with inhibitory potency. For example, electron-withdrawing groups (e.g., Br) may enhance binding via dipole interactions .

- MD simulations : Assess conformational stability of the piperidine ring in aqueous vs. lipid environments to predict membrane permeability .

Q. What are the implications of replacing the bromine atom with other halogens or functional groups?

- Iodine substitution : Increases steric bulk and lipophilicity, potentially improving SK1 selectivity (e.g., 4-iodophenyl analogs show 48% yield and distinct melting points ).

- Chlorine vs. bromine : Chlorine’s smaller size may reduce steric hindrance but lower binding affinity due to weaker van der Waals interactions .

Experimental design : Synthesize analogs via halogen-exchange reactions (e.g., Finkelstein reaction) and compare bioactivity in enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.